

A Technical Guide to Febuxostat-d7: Commercial Availability and Analytical Applications

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Compound of Interest		
Compound Name:	Febuxostat-d7	
Cat. No.:	B12419239	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Febuxostat-d7**, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. This document outlines its commercial availability from various suppliers, presents key quantitative data, and details its primary application as an internal standard in bioanalytical methods. The information herein is intended to support research, development, and analytical activities involving Febuxostat.

Commercial Suppliers and Availability of Febuxostat-d7

Febuxostat-d7 is available from several commercial suppliers specializing in stable isotopelabeled compounds and analytical standards. The following table summarizes the quantitative data available from a selection of these suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

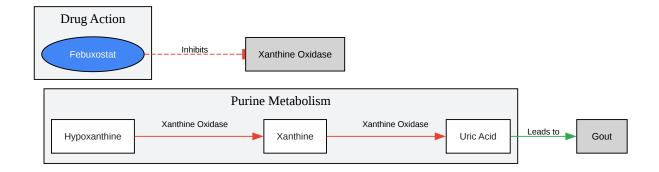


Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Availability
CLEARSYNT H	1285539-74- 3	C16H9D7N2O3	323.4	Not Specified	1 Week
MedChemEx press	1285539-74- 3	C16H9D7N2O3	323.42	≥98.0%	In Stock
Simson Pharma Limited	1285539-74- 3	C16H9D7N2O3	323.42	Not Specified	In Stock
Clinivex	1285539-74- 3	C16H9D7N2O3	323.42	Not Specified	In Stock
Sinco Pharmachem Inc.	1285539-74- 3	C16H9D7N2O3	323.42	Not Specified	In Stock
Pharmaffiliate s	1285539-74- 3	C16H9D7N2O3	323.42	Not Specified	In Stock

Mechanism of Action: Xanthine Oxidase Inhibition

Febuxostat, and by extension its deuterated analog, functions as a potent and selective inhibitor of xanthine oxidase. This enzyme plays a crucial role in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid in the body. This mechanism is central to its therapeutic effect in managing hyperuricemia and gout.[1][2]





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Febuxostat's inhibition of xanthine oxidase.

Experimental Protocol: Bioanalytical Method for Febuxostat Quantification

Febuxostat-d7 is predominantly utilized as an internal standard (IS) in the quantification of Febuxostat in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol synthesized from published bioanalytical methods.

Materials and Reagents

- Febuxostat reference standard
- Febuxostat-d7 (Internal Standard)
- Human plasma (with anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm)



Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Febuxostat and Febuxostat-d7 in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions of Febuxostat by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
- Internal Standard Working Solution: Prepare a working solution of Febuxostat-d7 (e.g., 100 ng/mL) by diluting the stock solution with the same diluent.

Sample Preparation (Protein Precipitation)

- To a 100 μ L aliquot of human plasma in a microcentrifuge tube, add 10 μ L of the **Febuxostat-d7** internal standard working solution.
- Vortex the mixture for 30 seconds.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 5 μL) into the LC-MS/MS system.

LC-MS/MS Conditions

- Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
- Flow Rate: 0.4 mL/min.



 Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

• MRM Transitions:

Febuxostat: m/z 317.1 → 261.1

• **Febuxostat-d7**: m/z 324.1 → 262.1

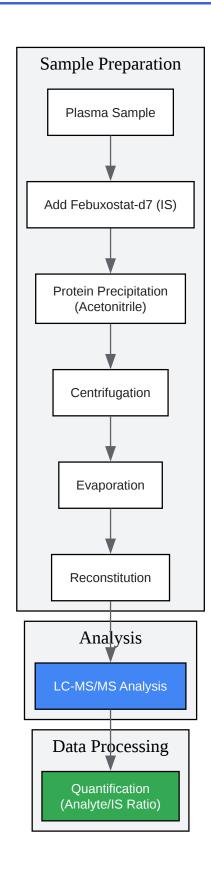
Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the bioanalytical method validation using an internal standard and a potential synthetic pathway for **Febuxostat-d7**.





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Workflow for bioanalytical sample preparation and analysis.



The synthesis of **Febuxostat-d7** would likely follow a similar pathway to that of unlabeled Febuxostat, utilizing a deuterated starting material. A plausible route involves the use of deuterated isobutyraldehyde or a related deuterated isobutyl-containing synthon.



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A potential synthetic route for **Febuxostat-d7**.

This guide provides a foundational understanding of **Febuxostat-d7** for research and drug development professionals. For specific applications and regulatory compliance, it is essential to consult the detailed product information from the suppliers and relevant scientific literature.

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References

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- 2. apexbt.com [apexbt.com]
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